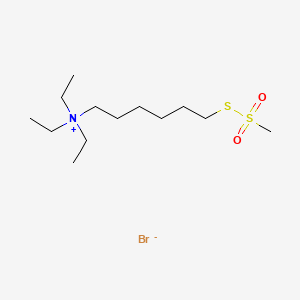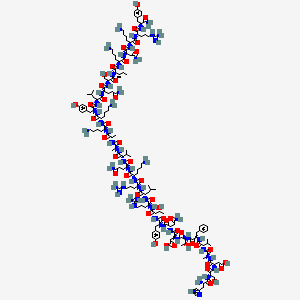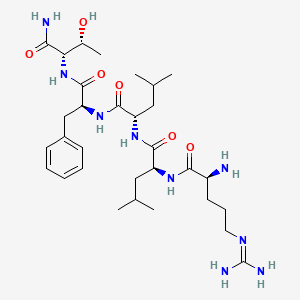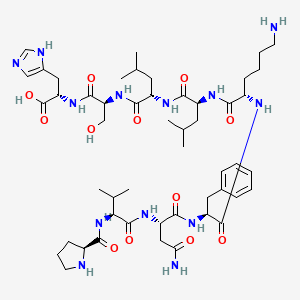
Bromure de méthanethiosulfonate de 6-(triéthylammonium)hexyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is a water-soluble compound known for its bulkier structure compared to other methanethiosulfonate reagents. It is primarily used in scientific research and is recognized for its unique properties that make it suitable for various applications in chemistry, biology, and medicine .
Applications De Recherche Scientifique
6-(Triethylammonium)hexyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe for studying reaction mechanisms.
Biology: The compound is employed in the modification of proteins and nucleic acids, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide typically involves the reaction of hexyl methanethiosulfonate with triethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: Hexyl methanethiosulfonate, triethylamine, and a brominating agent.
Conditions: The reaction is usually conducted in an organic solvent at a specific temperature and pressure to facilitate the formation of the bromide salt.
Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Triethylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can produce thioethers, while oxidation reactions can yield sulfoxides or sulfones .
Mécanisme D'action
The mechanism of action of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets. The compound can modify proteins and other biomolecules through covalent bonding, altering their structure and function. This modification can affect various cellular pathways, leading to changes in cellular behavior and responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiosulfonate Ethylammonium (MTSEA): A smaller analogue with similar reactivity but different solubility properties.
Methanethiosulfonate Ethyltrimethylammonium (MTSET): Another analogue with a different alkyl chain length and reactivity profile.
Uniqueness
6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is unique due to its bulkier structure and water solubility, making it suitable for specific applications where other methanethiosulfonate reagents may not be effective. Its ability to modify biomolecules in aqueous environments is particularly valuable in biological and medical research .
Propriétés
IUPAC Name |
triethyl(6-methylsulfonylsulfanylhexyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30NO2S2.BrH/c1-5-14(6-2,7-3)12-10-8-9-11-13-17-18(4,15)16;/h5-13H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTKONNSRKDPBO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCCSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676172 |
Source


|
| Record name | N,N,N-Triethyl-6-[(methanesulfonyl)sulfanyl]hexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-78-3 |
Source


|
| Record name | 1-Hexanaminium, N,N,N-triethyl-6-[(methylsulfonyl)thio]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386229-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Triethyl-6-[(methanesulfonyl)sulfanyl]hexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![d[Leu4,Lys8]-VP](/img/structure/B561572.png)




![[Ala17]-MCH](/img/no-structure.png)






